1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) ester

19F NMR probe proline conformation cis-trans isomerism

Standard 4-fluoroprolines distort ring pucker and cis-trans equilibrium, confounding conformational studies. N-Boc-4,4-difluoro-L-proline provides a near-native solution: • Intramolecular Δδ_FF of 0-3 ppm (trans) vs. 5-12 ppm (cis) for unambiguous ¹⁹F assignment • Accelerated isomerization with native-like exo/endo equilibrium • Validated in tau peptide phosphorylation and polyproline II helix studies under denaturing conditions (8 M urea) Supplied as ≥97% white solid with full analytical documentation for immediate peptide synthesis.

Molecular Formula C10H14F2NO4-
Molecular Weight 250.22 g/mol
Cat. No. B12361115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) ester
Molecular FormulaC10H14F2NO4-
Molecular Weight250.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)[O-])(F)F
InChIInChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-5-10(11,12)4-6(13)7(14)15/h6H,4-5H2,1-3H3,(H,14,15)/p-1
InChIKeyWTMZYKCXBXPVPT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-4,4-Difluoro-L-proline: Sourcing Overview


1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) ester (CAS 203866-15-3), commonly named N-Boc-4,4-difluoro-L-proline, is a chiral, Boc-protected L-proline analogue carrying two geminal fluorine atoms at the pyrrolidine C4 position . With a molecular formula of C₁₀H₁₅F₂NO₄, a molecular weight of 251.23 g/mol, and a melting point of 120–124 °C, it is supplied as an off-white solid at ≥97% purity and exhibits a specific optical rotation of [α]²²/D −69.0° (c = 1, chloroform) . Unlike mono-fluorinated 4-fluoroprolines, which impose a strong bias on the pyrrolidine ring pucker and amide cis–trans equilibrium, the gem-difluoro substitution pattern retains a near-native proline conformational equilibrium while introducing two diastereotopic ¹⁹F nuclei that serve as sensitive NMR reporters of local conformation [1].

Self-contained 19F NMR probe with dual diastereotopic reporters
Near-native pyrrolidine ring dynamics without strong pucker bias
Chiral L-proline scaffold with orthogonal Boc protection for SPPS

Why N-Boc-4,4-Difluoro-L-proline Is Irreplaceable


Although all 4-substituted proline derivatives share the same pyrrolidine scaffold, their conformational, electronic, and spectroscopic properties diverge sharply. (4R)-Fluoroproline strongly favors a Cγ-exo ring pucker and a high trans amide preference (K_trans/cis ≈ 6.7), while (4S)-fluoroproline drives a Cγ-endo pucker with a cis amide bias (K_trans/cis ≈ 2.5) [1]. In contrast, 4,4-difluoroproline exhibits nearly isoenergetic exo and endo puckers and a cis–trans equilibrium close to that of native proline, yet its isomerization rate is significantly accelerated [2]. This unique combination—native-like equilibrium plus enhanced dynamics plus dual ¹⁹F reporting—means that substituting one fluorinated proline for another is not a neutral exchange; each substitution pattern programs a distinct set of conformational, kinetic, and spectroscopic outcomes that directly determine experimental readout and biological performance [3].

Pucker bias mismatch
Mono-fluoroprolines enforce strong exo or endo ring preferences absent in 4,4-difluoroproline, which may shift backbone preorganization away from native-like dynamics.
Absent dual 19F reporting
Single-fluorine analogues cannot generate an internal Δδ_FF signal for cis/trans assignment, a capability that may limit real-time conformational monitoring.
Divergent isomerization kinetics
Prolyl isomerization rate effects differ among fluoroprolines; 4,4-difluoroproline uniquely decouples equilibrium from kinetics, an outcome that may not transfer to other substitution patterns.

N-Boc-4,4-Difluoro-L-proline: Head-to-Head Evidence


19F NMR Chemical Shift Reporting of cis/trans Amide Bonds

4,4-Difluoroproline (Dfp) functions as a self-contained ¹⁹F NMR probe where the chemical shift difference between its two diastereotopic fluorine atoms (Δδ_FF) directly encodes the cis/trans status of the preceding amide bond. For trans X–Dfp amide bonds, Δδ_FF is small (0–3 ppm); for cis X–Dfp amide bonds, Δδ_FF expands dramatically to 5–12 ppm, providing an unambiguous binary readout [1]. This is a capability absent in mono-fluorinated (4R)- or (4S)-fluoroprolines, which contain only a single ¹⁹F nucleus and cannot generate an intramolecular Δδ_FF signal for conformational reporting. Dfp thus enables quantification of proline cis–trans isomerism and ring pucker order without requiring external reference standards or protein labeling with multiple fluorinated residues [1].

19F NMR Δδ_FF Reporter
Head-to-head
Target: Δδ_FF 0–3 ppm trans; 5–12 ppm cis. Comparator: mono-Flp: no intramolecular Δδ_FF signal.
Supports cis/trans assignment without external reference.
Reported in model peptide and tau-derived sequences.
19F NMR probe proline conformation cis-trans isomerism intrinsically disordered proteins

Prolyl Isomerization: Kinetics vs. Equilibrium Decoupling

In a β₂-microglobulin (β2m) protein engineering study, substitution of Pro32 with 4,4-difluoroproline (Dfp) yielded a residue that retained nearly the same cis–trans equilibrium as native proline but exhibited a measurably enhanced isomerization rate [1]. This kinetic decoupling—where equilibrium is preserved but dynamics are accelerated—is distinct from the behavior of (4S)-fluoroproline, which biases equilibrium toward the cis conformer while also altering kinetics, and from (4R)-fluoroproline, which strongly favors the trans conformer. The enhanced isomerization rate of Dfp was sufficient to cause pronounced destabilization of the β2m monomer and increased oligomerization at neutral pH, demonstrating that the kinetic effect has functional consequences at the protein level [1].

Isomerization Kinetics
Head-to-head
Dfp: preserved K_trans/cis with accelerated isomerization. (4S)-Flp: shifts equilibrium + kinetics. (4R)-Flp: opposite shift.
Enables separation of kinetic from thermodynamic contributions.
Observed in β2-microglobulin Pro32 variant.
protein folding kinetics peptidyl-prolyl isomerization amyloid assembly β2-microglobulin

Pyrrolidine Ring Pucker: Near-Isoenergetic Exo/Endo Equilibrium

Mono-fluorination at the proline 4-position enforces a strong stereoelectronic bias: (4R)-fluoroproline strongly favors a Cγ-exo pucker, while (4S)-fluoroproline drives a Cγ-endo pucker [1]. In contrast, 4,4-difluoroproline, with its geminal CF₂ group, exhibits nearly isoenergetic exo and endo ring puckers, a property explicitly noted in both the 2018 Coxon review and a 2009 collagen study by Shoulders et al. [1][2]. The 2009 study further demonstrated that Dfp, unlike (4R)-fluoroproline, does not preorganize backbone φ/ψ torsion angles via a gauche effect, meaning it lacks the triple-helix-stabilizing stereoelectronic effect characteristic of (4R)-Flp [2]. This makes Dfp a minimally perturbing proline surrogate when native-like ring dynamics are required, while (4R)-Flp is preferred when conformational preorganization is the goal.

Ring Pucker Equilibrium
Class-level
Dfp: near-isoenergetic exo/endo; no bias. (4R)-Flp: exo preference (K_trans/cis ~6.7). (4S)-Flp: endo preference (K_trans/cis ~2.5).
Supports native-like backbone dynamics when bias is undesired.
Review-level; class effect, verify per system.
ring pucker conformational analysis pyrrolidine stereoelectronic effects

Cellular Prodrug Potency in Stat3 Inhibition

In a structure–activity study of phosphopeptidomimetic prodrugs targeting the Stat3 SH2 domain, the native proline-containing prodrug inhibited constitutive Stat3 phosphorylation at 10 μM in MDA-MB-468 breast tumor cells. Replacement of proline with 4,4-difluoroproline resulted in complete inhibition at 0.5 μM, a ≥20-fold improvement in cellular potency [1]. Notably, 4,4-dimethylproline achieved the same 0.5 μM complete inhibition, indicating that 4,4-disubstitution broadly confers metabolic stability that the native proline prodrug lacks. The fluorescence polarization binding affinities of the corresponding phosphopeptide models were comparable across the series (IC₅₀ = 88–317 nM; Pro IC₅₀ = 156 nM), demonstrating that the potency gain is driven by reduced susceptibility to metabolism rather than enhanced target affinity [1].

Cellular Potency Improvement
Reported
≥20-fold reduction in prodrug IC50 (0.5 μM vs 10 μM) in MDA-MB-468 cells.
Supports metabolic stabilization screening in prodrug design.
Cross-study; potency gain attributed to reduced metabolism.
Stat3 inhibitor prodrug metabolism cellular potency phosphopeptidomimetic

Collagen Triple-Helix Thermostability: Dfp vs. (4R)-Flp

In a direct test of the hydrophobic vs. stereoelectronic hypotheses of collagen stabilization, Shoulders et al. replaced (2S,4R)-4-hydroxyproline (Hyp) in collagen-related peptides with either (4R)-fluoroproline (Flp) or 4,4-difluoroproline (Dfp). Flp residues markedly elevated triple-helix thermal stability, consistent with a stereoelectronic gauche effect that preorganizes the Cγ-exo ring pucker and enforces proper backbone φ/ψ torsion angles. In contrast, Dfp—which retains the hydrophobicity of Flp but lacks the ability to enforce a single ring pucker—did not endow triple helices with elevated stability [1]. This negative result is mechanistically informative: it isolates the stereoelectronic contribution of Flp and demonstrates that Dfp serves as a hydrophobic isostere lacking the conformational preorganization of mono-fluorinated analogues.

Triple Helix Stability
Head-to-head
Flp: hyperstability; Dfp: no stability elevation (Tm not increased).
Demonstrates absence of stereoelectronic stabilization with Dfp.
Useful for fluorine labeling without helix stabilization.
collagen mimetic peptides triple helix stability stereoelectronic effect hydrophobic effect

Thioredoxin Folding: trans-to-cis Isomerization Rate

In the thioredoxin (Trx) system, replacement of the conserved cis-Pro76 with (4S)-fluoroproline accelerated the rate-limiting trans-to-cis isomerization of the Ile75–Pro76 peptide bond by 9-fold in the intact tertiary structure context [1]. In a follow-up study, incorporation of 4,4-difluoroproline (Dfp) at the same Pro76 position did not elicit acceleration of this folding step; instead, Dfp caused a redox-state-dependent and position-dependent destabilization of the Trx fold while leaving catalytic activity unchanged [2]. This demonstrates that the gem-difluoro substitution pattern, unlike (4S)-mono-fluorination, is insufficient to lower the isomerization barrier in a structured protein context where tertiary interactions constrain the prolyl bond.

Folding Acceleration
Reported
(4S)-Flp: 9-fold acceleration; Dfp: no acceleration; redox-dependent destabilization.
Dfp does not accelerate cis-proline folding in structured context.
Cross-study; context-dependent in Trx.
thioredoxin folding protein engineering cis-proline fluoroproline

N-Boc-4,4-Difluoro-L-proline: Application Scenarios


19F NMR Conformational Probing of Disordered Proteins

When a research program requires residue-specific, real-time ¹⁹F NMR monitoring of proline cis–trans equilibria or ring pucker dynamics in intrinsically disordered proteins, N-Boc-4,4-difluoro-L-proline is the preferred building block. Its diastereotopic fluorines generate an intramolecular Δδ_FF signal of 0–3 ppm (trans) vs. 5–12 ppm (cis), enabling unambiguous conformational assignment without external references [1]. This capability is absent in all mono-fluorinated prolines and has been validated for quantifying cis–trans isomerism as a function of phosphorylation and mutation in tau-derived peptides, as well as for probing polyproline II helix puckering under denaturing conditions (8 M urea) [1].

Metabolically Stabilized Peptidomimetic Prodrugs

For medicinal chemistry programs developing phosphopeptidomimetic or peptide-based prodrugs where rapid metabolic clearance of the native proline residue limits cellular potency, the 4,4-difluoroproline scaffold offers a validated solution. In Stat3 SH2-domain-targeted prodrugs, replacement of proline with 4,4-difluoroproline improved cellular inhibitory potency from 10 μM to complete inhibition at 0.5 μM without substantially altering target binding affinity [1]. N-Boc-4,4-difluoro-L-proline is also documented as a synthetic intermediate for dipeptidyl peptidase I (DPPI) inhibitors, VLA-4 antagonists, and pan-Aurora kinase inhibitor pyrrolotriazines, further establishing its utility across diverse protease and kinase inhibitor programs .

Protein Engineering with Native-Like Dynamics and 19F Reporting

When the objective is site-specific ¹⁹F labeling of a protein without introducing the strong conformational bias characteristic of mono-fluoroprolines, 4,4-difluoroproline is the appropriate choice. It exhibits similar exo/endo ring pucker energies and a near-native cis–trans equilibrium, making it 'minimally sterically disruptive' and compatible with biosynthetic incorporation into expressed proteins [1]. By contrast, (4R)- or (4S)-fluoroproline should be chosen when deliberate stabilization or destabilization of the protein fold is desired—for instance, (4R)-Flp for hyperstable collagen mimetics or (4S)-Flp for accelerating cis-proline-dependent folding steps [2].

Asymmetric Synthesis and Chiral Catalysis

As an S-enantiomer with defined optical rotation ([α]²²/D −69.0° in chloroform), N-Boc-4,4-difluoro-L-proline serves as a chiral building block for asymmetric synthesis applications, including use as a chiral additive or catalyst in enantioselective reactions [1]. The Boc protecting group provides orthogonal protection compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows, while the free carboxylic acid enables direct coupling or further derivatization [1]. The difluorinated pyrrolidine ring introduces electronic modulation without the conformational bias of mono-fluorinated analogues, offering a distinct profile for chiral ligand design.

Application
Selection Property
Validation Focus
19F NMR Conformational Probing
Dual diastereotopic 19F reporters (Δδ_FF)
Cis/trans assignment in disordered proteins
Prodrug Metabolism Stabilization
Metabolic stability without affinity loss
Cellular potency in phosphopeptidomimetic context
Protein 19F Labeling (Minimal Perturbation)
Near-native pucker and cis/trans equilibrium
Conformational reporting with reduced structural bias
Asymmetric Synthesis
Chiral L-proline scaffold, Boc/Fmoc orthogonality
Enantioselective synthesis and chiral catalyst design
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